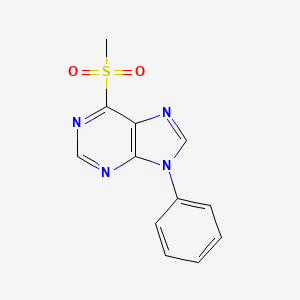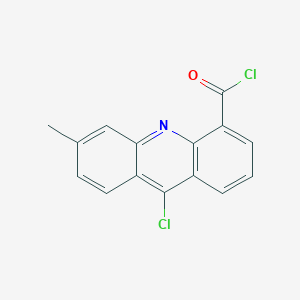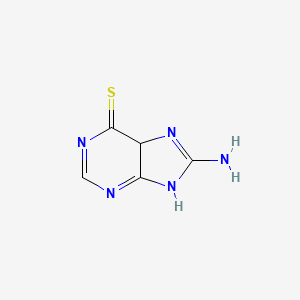
8-amino-5H-purine-6(9H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-amino-5H-purine-6(9H)-thione is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an amino group at the 8th position and a thione group at the 6th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-5H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine derivative, the compound can be synthesized through a series of reactions involving thiolation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
8-amino-5H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
8-amino-5H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid chemistry.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 8-amino-5H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or modulate the activity of specific enzymes, leading to various biological effects. The thione group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-mercaptopurine: Another purine derivative with a thione group at the 6th position, used as a chemotherapy agent.
8-azaguanine: A purine analog with an amino group at the 8th position, studied for its antiviral properties.
Uniqueness
8-amino-5H-purine-6(9H)-thione is unique due to the specific positioning of the amino and thione groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H5N5S |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
8-amino-5,9-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1-2H,(H3,6,7,8,9,10,11) |
Clé InChI |
ZTFVTUDFLKWMBN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2C(=N1)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


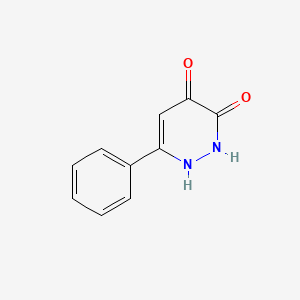
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
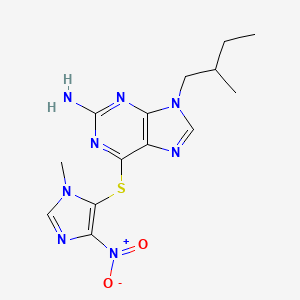
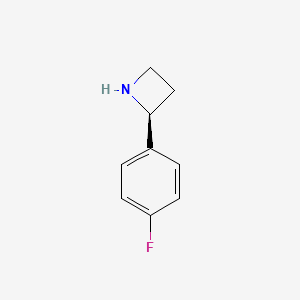
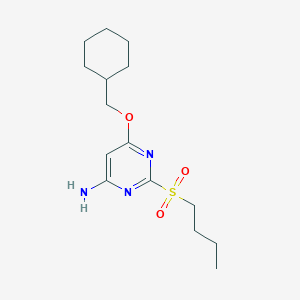
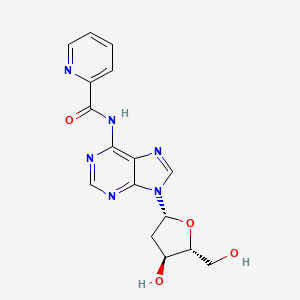

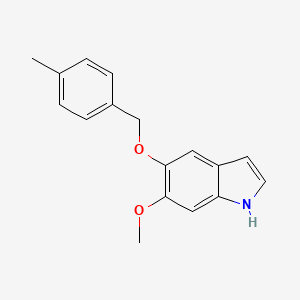

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
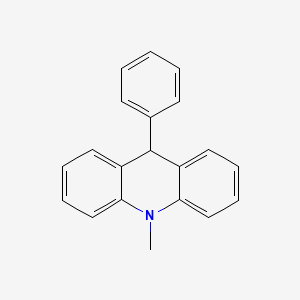
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
